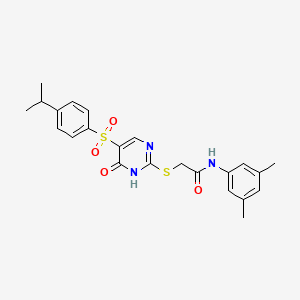
N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N3O4S2
- Molecular Weight : 471.59 g/mol
- CAS Number : 866812-51-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. The sulfonamide moiety is known to enhance the compound's ability to interact with biological systems.
Antinflammatory Effects
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the sulfonamide group has been associated with inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Example A | 0.77 | COX |
| Example B | 0.39 | 5-Lipoxygenase |
The specific IC50 values for this compound are yet to be determined but are anticipated to be in a similar range based on structural analogs.
Anticonvulsant Activity
Preliminary research indicates that derivatives of acetamides exhibit anticonvulsant properties. In animal models, compounds structurally related to this compound have shown promise in reducing seizure activity.
Case Study 1: In Vivo Efficacy
In a controlled study using a rat model of epilepsy, a related compound demonstrated an effective ED50 value of approximately 13 mg/kg when administered via intraperitoneal injection. The study highlighted the importance of the sulfonamide group in enhancing bioavailability and therapeutic efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the phenyl rings significantly influenced biological activity. Electron-withdrawing groups were found to enhance anticonvulsant activity, while electron-donating groups diminished it. This finding suggests that careful tuning of substituents can optimize therapeutic effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-24-23(26-22(20)28)31-13-21(27)25-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDZCRAPKOKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














